3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE -

3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE

Catalog Number: EVT-4977878
CAS Number:
Molecular Formula: C15H19N3O3
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Methods: The synthesis of quinazolinediones often involves the reaction of anthranilic acid or its derivatives with various reagents like isocyanates, urea derivatives, or carboxylic acids [, ]. These reactions typically involve cyclization steps to form the quinazoline ring system.
  • Specific Examples: One paper describes the synthesis of 3-(N-sugar-substituted)-2,4(1H,3H)-quinazolinediones using triphosgene as a condensing reagent []. Another paper describes the alkylation of quinazolinediones using dialkyl carbonates under microwave irradiation [].
Molecular Structure Analysis
  • Techniques: Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to elucidate the three-dimensional structure and bonding patterns of quinazolinediones [, , ].
Chemical Reactions Analysis
  • Alkylation: Quinazolinediones can undergo alkylation reactions at the nitrogen atoms within the ring system []. This modification can significantly alter their pharmacological properties.
  • Ring-Opening Reactions: Under specific conditions, quinazolinediones can undergo ring-opening reactions, leading to the formation of other heterocyclic compounds [, ].
  • Receptor Binding: Many quinazolinedione derivatives exert their biological effects by binding to specific receptors in the body. For example, ketanserin acts as a serotonin 5-HT2 receptor antagonist [, , , , ]. Other quinazolinediones have shown affinity for adrenergic receptors [, ].
  • Enzyme Inhibition: Some quinazolinediones have been identified as inhibitors of enzymes like puromycin-sensitive aminopeptidase [].
  • Pharmaceutical Research: Quinazolinediones have been extensively studied for their potential therapeutic applications. They have shown activity as antihypertensive agents [, , , , ], anti-inflammatory agents [, ], antifungal agents [], and antitumor agents [].
  • Chemical Probes: Due to their ability to bind to specific receptors, some quinazolinediones have found use as chemical probes to study biological pathways and receptor function [, ].

MA1337 (3-(3-(4-m-Chlorophenyl-1-piperazyl)propyl)-2,4(1H,3H)quinazolinedione hydrochloride)

Compound Description: MA1337 is a quinazolinedione derivative investigated for its central nervous system (CNS) depressant activity. Studies in mice and rats revealed dose-dependent CNS depression at levels ranging from 0.06% to 1.9% of its acute LD50. Notably, MA1337 exhibited a flat dose-response curve for CNS depression. []

Relevance: MA1337 shares the core quinazolinedione structure with 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione. The primary structural difference lies in the substituent at the 3-position. MA1337 possesses a 3-(4-m-chlorophenyl-1-piperazyl)propyl group, whereas the target compound has a 3-(4-morpholinyl)propyl group. This difference highlights the impact of substituent variations on biological activity within this class of compounds.

Pelanserin (3-[3-(4-Phenylpiperazin-1-yl)propyl]quinazoline-2,4(1H,3H)-dione)

Compound Description: Pelanserin is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist. Its structure features a quinazolinedione ring system linked to a phenylpiperazine group by an n-propyl chain. Pelanserin exhibits antihypertensive properties. [, ]

Relevance: Similar to 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione, Pelanserin features a quinazolinedione core and a propyl chain at the 3-position. The key difference lies in the terminal amine; Pelanserin incorporates phenylpiperazine, whereas the target compound uses morpholine. These structural similarities suggest potential overlap or differences in their pharmacological profiles, particularly concerning serotonin and adrenergic receptor interactions. ,

3-(2,6-Diethylphenyl)-2,4(1H,3H)-quinazolinedione (PAQ-22)

Compound Description: PAQ-22 is a potent, specific, chemically stable, non-peptide inhibitor of puromycin-sensitive aminopeptidase (PSA). It was developed through structural modifications of a potent PSA inhibitor, 2-(2,6-diethylphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (PIQ-22). PAQ-22 exhibits dose-dependent cell invasion-inhibitory activity in mouse melanoma cells with low cell toxicity. []

Relevance: Although lacking the 3-propyl substituent present in 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione, PAQ-22 retains the core quinazolinedione structure. The 2,6-diethylphenyl group directly attached to the quinazolinedione core in PAQ-22 highlights the potential for variations in this position to impact biological activity, possibly through different mechanisms than those involving the 3-propyl substituent.

3-(2-Chloroethyl)-2,4-(1H,3H)-quinazolinedione

Compound Description: This compound serves as a crucial intermediate in the synthesis of Ketanserin. It's synthesized from ethyl-2-aminobenzoate, ethyl chloroformate, and ethanolamine, with subsequent reaction with 4-(parafluorobenzoyl)piperidine to yield Ketanserin. []

Relevance: This compound represents a direct precursor to Ketanserin and shares the core quinazolinedione structure with 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione. The presence of a reactive chloroethyl group at the 3-position in this intermediate highlights a common synthetic strategy for introducing various substituents, like the morpholinylpropyl group in the target compound.

3-[2-[4-(o-Methoxyphenyl)-1-piperazinyl]ethyl]-2,4(1H,3H)- quinazolinedione monohydrochloride (SGB-1534)

Compound Description: SGB-1534 is an antihypertensive agent known for its potent vasodepressor action. It exhibits strong α1-adrenoceptor blocking properties, contributing to its hypotensive effects. [, ]

1-[3-(N,N-Dimethylamino)propyl]-3-[3-(4-phenyl-1-piperazinyl) propyl]-2,4(1H,3H)-quinazolinedione

Compound Description: This compound exhibits potent vasodilatory and antihypertensive activities. It's significantly more effective than papaverine in inducing vasodilation and causes a prolonged decrease in systolic blood pressure in hypertensive rats upon oral administration. Notably, it exerts these effects without significant α-adrenergic receptor blockade. []

Relevance: This compound and 3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione both belong to the 1,3-disubstituted 2,4(1H,3H)-quinazolinedione class, indicating a shared core structure and potential for similar pharmacological activities. The presence of a 3-(4-phenyl-1-piperazinyl)propyl group in this compound, in contrast to the 3-(4-morpholinyl)propyl group in the target compound, underscores the significance of substituent variations in modulating biological effects within this class of compounds.

Properties

Product Name

3-(3-MORPHOLINOPROPYL)-2,4(1H,3H)-QUINAZOLINEDIONE

IUPAC Name

3-(3-morpholin-4-ylpropyl)-1H-quinazoline-2,4-dione

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C15H19N3O3/c19-14-12-4-1-2-5-13(12)16-15(20)18(14)7-3-6-17-8-10-21-11-9-17/h1-2,4-5H,3,6-11H2,(H,16,20)

InChI Key

FBUHJSLTQFPHBH-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O

Canonical SMILES

C1COCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.